molecular formula C22H20FN5O B4523145 2-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

2-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Cat. No.: B4523145
M. Wt: 389.4 g/mol
InChI Key: KGMZVCHHNIRYMH-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a piperazine ring bearing a fluorophenyl group and an oxadiazole moiety. The unique structure of this compound makes it a potential candidate for various biological activities and therapeutic applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: Used in the development of new materials with specific electronic or photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the oxadiazole moiety: This step involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where the quinoline derivative reacts with 1-(2-fluorophenyl)piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the quinoline ring or other reducible functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)quinoline: Lacks the oxadiazole moiety and fluorine substitution, leading to different biological activities.

    3-(5-Methyl-1,2,4-oxadiazol-3-yl)quinoline: Does not have the piperazine ring, which affects its interaction with biological targets.

    4-(2-Fluorophenyl)piperazine: Missing the quinoline and oxadiazole components, resulting in distinct chemical and biological properties.

Uniqueness

2-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is unique due to its combination of a quinoline core, a fluorophenyl-substituted piperazine ring, and an oxadiazole moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O/c1-15-24-21(26-29-15)17-14-16-6-2-4-8-19(16)25-22(17)28-12-10-27(11-13-28)20-9-5-3-7-18(20)23/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMZVCHHNIRYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

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